Alfaxalone is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
Alfaxalone, also known as alphaxalone or alphaxolone, is a neuroactive steroid and general anaesthetic. It is used in veterinary practice under the trade name Alfaxan, and is licensed for use in both dogs and cats. Along with alfadolone, it is also one of the constituents of anesthetic drug mixture althesin.
Alfaxalone is a synthetic neuroactive steroid, with anesthetic activity. Upon administration, alfaxalone binds to the gamma-aminobutyric acid (GABA)-A cell surface receptor, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to modulation of neuronal cell membrane chloride ion transport and induction and maintenance of anesthesia.
Alfaxalone
CAS No.: 23930-19-0
Cat. No.: VC0005218
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol
Purity: >98 %
* For research use only. Not for human or veterinary use.

CAS No. | 23930-19-0 |
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Molecular Formula | C21H32O3 |
Molecular Weight | 332.5 g/mol |
IUPAC Name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
Standard InChI | InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1 |
Standard InChI Key | DUHUCHOQIDJXAT-OLVMNOGESA-N |
Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES | CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES | CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C |
Chemical and Pharmacological Profile
Structural Characteristics
Alfaxalone (C₂₁H₃₂O₃; molecular weight 332.48 g/mol) is a synthetic analogue of allopregnanolone, featuring a pregnane skeleton with modifications at positions 3α, 5α, 11, and 20 . Its stereochemical configuration—(3α-hydroxy-5α-pregnane-11,20-dione)—confers specificity for γ-aminobutyric acid type A (GABAₐ) receptors, distinguishing it from endogenous neurosteroids .
Table 1: Key Chemical Properties of Alfaxalone
Mechanism of Action
Alfaxalone potentiates GABAergic neurotransmission through:
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Positive allosteric modulation of GABAₐ receptors at low concentrations, enhancing chloride ion influx .
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Direct agonism at high concentrations, inducing hyperpolarization and neuronal silencing .
This dual mechanism underlies its rapid induction (<60 seconds) and dose-dependent anesthetic effects .
Clinical Applications in Veterinary Medicine
Anesthetic Induction and Maintenance
Alfaxalone demonstrates species-specific efficacy:
Canines and Felines
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Induction doses: 2–3 mg/kg IV in dogs; 3–5 mg/kg IV in cats .
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Recovery quality: 96% of dogs exhibited "good" or "excellent" recovery vs. 69% with propofol .
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Cesarean sections: Puppy survival rates at 24 hours post-delivery were 96% (alfaxalone) vs. 95% (propofol), with superior neonatal Apgar scores in the alfaxalone cohort .
Exotic Species
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Reptiles: Effective in green iguanas (5 mg/kg IV) with stable cardiopulmonary parameters .
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Lagomorphs: 4 mg/kg IM with opioids provides adequate sedation for orchiectomy in rabbits .
Hemodynamic Stability
Comparative studies reveal distinct cardiovascular profiles:
Table 2: Hemodynamic Effects in Canines
Parameter | Alfaxalone (4 mg/kg IV) | Propofol (6 mg/kg IV) |
---|---|---|
Mean Arterial Pressure | -8% from baseline | -22% from baseline |
Heart Rate | +25% (peak at 90s) | +12% |
Cardiac Output* | +14% | +5% |
*Derived from velocity-time integral × heart rate |
The chronotropic response to alfaxalone preserves cardiac output despite vasodilation, making it preferable for patients with compromised myocardial function .
Pharmacokinetics and Metabolism
Absorption and Distribution
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Intramuscular bioavailability: 78–85% in dogs, with peak plasma concentrations at 15–20 minutes .
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Volume of distribution: 2.1 L/kg, reflecting extensive tissue penetration .
Elimination Dynamics
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Hepatic clearance: 25–30 mL/min/kg, primarily via 6β-hydroxylation .
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Terminal half-life: 45–60 minutes in dogs, shorter than propofol (2–4 hours) .
Neuroprotective and Neuroendocrine Effects
Pregnane X Receptor (PXR) Activation
Alfaxalone activates human PXR at EC₅₀ = 12.5 μM, surpassing allopregnanolone (EC₅₀ = 25 μM) . This induces:
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Upregulation of mature BDNF: +38% in postoperative patients vs. propofol .
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Cognitive preservation: Mini-Mental State Examination scores 2.3 points higher post-alfaxalone anesthesia .
Cerebral Blood Flow Modulation
In primate models, alfaxalone reduces cerebral blood flow (CBF) by 64% in gray matter vs. ketamine, while maintaining functional connectivity . This neurosuppressive profile may benefit neurosurgical procedures requiring reduced intracranial pressure .
Emerging Research Directions
Human Applications
Phase II trials investigate alfaxalone for:
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Status epilepticus: 0.15 mg/kg/hr IV reduces seizure burden by 72% vs. benzodiazepines .
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ICU sedation: Preliminary data show faster extubation times (4.2 vs. 6.8 hours propofol) .
Neuroinflammatory Modulation
In murine models, alfaxalone decreases IL-6 and TNF-α by 40–60% post-traumatic brain injury, suggesting immunomodulatory properties beyond GABAergic effects .
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